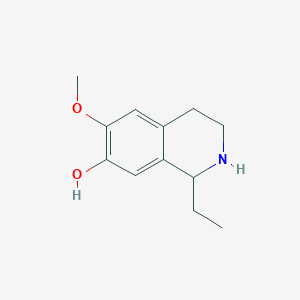
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl group at the first position, a methoxy group at the sixth position, and a hydroxyl group at the seventh position of the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their presence in various natural products and therapeutic agents, making them significant in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) strategy, which is known for its efficiency in generating molecular diversity and complexity. This method improves atom economy, selectivity, and yield of the product . Another approach includes the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Analyse Chemischer Reaktionen
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with molecular targets such as dopamine receptors. Docking studies have shown that the compound’s arylamine units are positioned in the orthosteric binding pocket of dopamine D3 receptors, with the arylamide “tail” units residing in the secondary binding pocket. Hydrogen bonding between specific amino acids in the receptor and the compound stabilizes the interaction, contributing to its strong affinity and selectivity for dopamine D3 receptors .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can be compared with other similar compounds, such as:
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol: This compound shares a similar core structure but lacks the ethyl group at the first position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has an additional methoxy group at the seventh position, which affects its binding affinity and selectivity towards dopamine receptors.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C12H17NO2/c1-3-10-9-7-11(14)12(15-2)6-8(9)4-5-13-10/h6-7,10,13-14H,3-5H2,1-2H3 |
InChI-Schlüssel |
NVVVVRNMEOHFAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=CC(=C(C=C2CCN1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


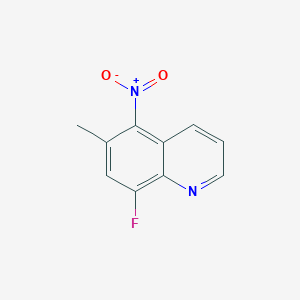
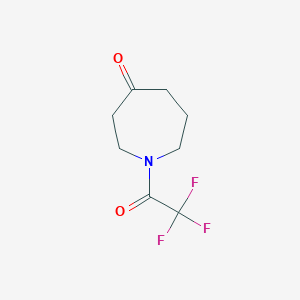

![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)
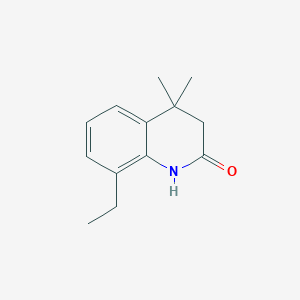



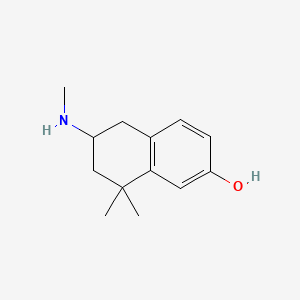
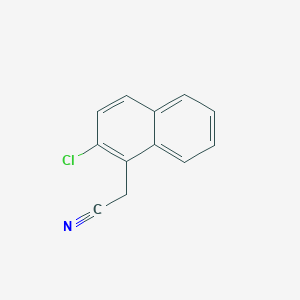

![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

